Rubidium acetate

Descripción general

Descripción

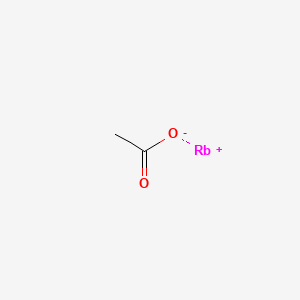

Rubidium acetate, also known as RbOAc or Rubidium diacetate, is a salt of rubidium and acetic acid. It is a white, crystalline solid with a molecular weight of 151.90 g/mol and a melting point of 513 °C. It is soluble in water, alcohol, and other polar solvents. Rubidium acetate has a variety of applications in scientific research, including biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various drugs and compounds.

Aplicaciones Científicas De Investigación

Catalyst in Polymerization

Rubidium acetate is used as a catalyst for the polymerization of silanol terminated siloxane oligomers . This process is crucial in the production of silicone polymers which have a wide range of applications, from sealants and adhesives to medical devices and cookware.

Modifying Catalyst Supports

Rubidium acetate has been reported to modify the acid/base character of catalyst supports like silica, alumina, and titania . This modification can enhance the performance of the catalysts in various chemical reactions.

Preparation of Nanosized Rubidium Ferrite

Rubidium acetate can be used in the preparation of nanosized rubidium ferrite . Nanosized rubidium ferrite has potential applications in the field of magnetic materials and spintronics.

Promoter in Palladium-Catalyzed Synthesis

It acts as a promoter on the palladium-catalyzed synthesis of vinyl acetate in heterogeneous gas reaction . Vinyl acetate is an important industrial chemical used in the production of polymers and resins.

Biomedical Research

Rubidium and its compounds, including rubidium acetate, have applications in biomedical research . For example, rubidium salts are used in antishock agents and the treatment of epilepsy and thyroid disorder .

Quantum Computing Research

Rubidium atoms, which can be derived from rubidium acetate, are used in academic research, including the development of quantum-mechanics-based computing devices . Quantum computers have the ability to perform more complex computational tasks than traditional computers by calculating in two quantum states simultaneously .

Telecommunications Network Synchronization

Rubidium is used as an atomic resonance-frequency-reference oscillator for telecommunications network synchronization, playing a vital role in global positioning systems . Rubidium acetate, being a source of rubidium, can potentially be used in this application.

Medical and Research Laboratories

Rubidium acetate is used in medical and in research laboratories . While the specific applications can vary widely, they often involve the use of rubidium acetate as a source of rubidium ions for various experimental procedures.

Propiedades

IUPAC Name |

rubidium(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGKDYADEBOSPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3COORb, C2H3O2Rb | |

| Record name | rubidium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883442 | |

| Record name | Acetic acid, rubidium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium acetate | |

CAS RN |

563-67-7 | |

| Record name | Rubidium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, rubidium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIDIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H795SZ6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

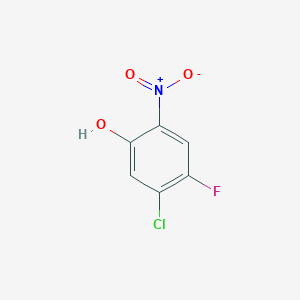

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

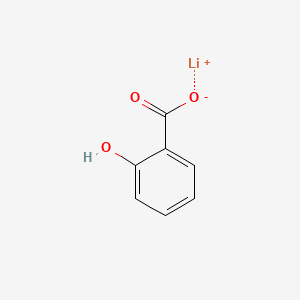

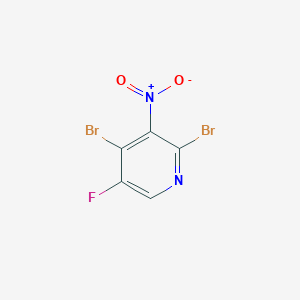

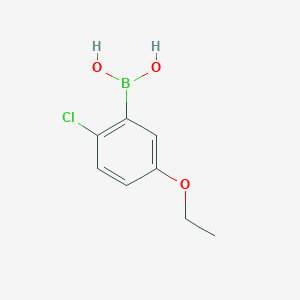

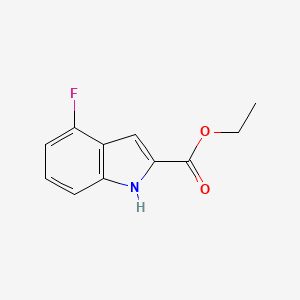

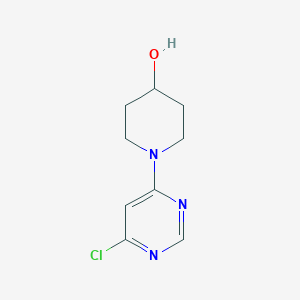

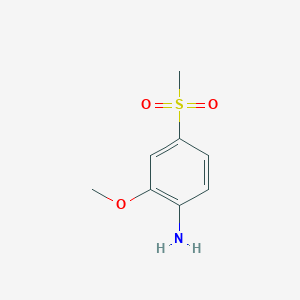

Feasible Synthetic Routes

Q & A

Q1: What is the role of Rubidium Acetate in perovskite solar cell research?

A1: Rubidium Acetate (RAc) has emerged as a promising material for enhancing the efficiency and stability of inorganic CsPbIBr2 perovskite solar cells (PSCs). [] Applied as an interface layer between the electron transport layer (ETL) and perovskite, RAc improves perovskite film morphology and elevates the SnO2 conduction band, facilitating electron extraction and improving band alignment. [] Additionally, RAc passivates grain boundary defects and reduces surface roughness when introduced between the perovskite and the hole transport layer (HTL), minimizing nonradiative recombination and boosting hole transfer through a raised valence band maximum. []

Q2: How does Rubidium Acetate affect membrane potential in biological systems?

A2: Research on Rhodobacter capsulatus indicates that Rubidium Acetate can influence membrane potential by facilitating the electrophoretic transport of ions. [] Similar to Potassium ions (K+), Rubidium ions (Rb+) added in the form of Rubidium Acetate increase membrane ionic current and decrease membrane potential above a certain threshold. [] This suggests that Rubidium Acetate likely utilizes a low-affinity K+ transport system for membrane translocation, potentially impacting cellular processes regulated by membrane potential. []

Q3: Can Rubidium Acetate be used to synthesize novel materials with unique structures?

A3: Yes, Rubidium Acetate serves as a valuable precursor in synthesizing diverse inorganic-organic hybrid compounds. [, , ] For instance, reacting Rubidium Acetate with bis(1,3-diketone) ligands and metal acetates leads to the formation of self-complementary {2}-metallacryptates, fascinating structures with potential applications in materials science. [] These structures exhibit diverse arrangements, forming linear or meandering infinite chains depending on the specific ligand and metal employed. []

Q4: What are the thermal decomposition properties of Rubidium Acetate?

A4: Thermogravimetric and differential thermal analysis reveal that Rubidium Acetate undergoes a stepwise decomposition process when heated in air. [] This process ultimately yields Rubidium Oxide (Rb2O) at temperatures above 900 °C, with Rubidium Carbonate (Rb2CO3) appearing as an intermediate product between 400-700 °C. [] The gaseous byproducts primarily consist of water (H2O), carbon dioxide (CO2), and acetone ((CH3)2CO). []

Q5: Does the thermal decomposition of Rubidium Acetate exhibit any unique characteristics?

A5: Interestingly, the thermal decomposition of Rubidium Acetate shows significant gas/solid interface activity at 400-450 °C. [] This leads to an increased production of primary gaseous products and the emergence of secondary gas-phase molecules like isobutylene ((CH3)2C=CH2), methane (CH4), and carbon monoxide (CO). [] This interfacial activity suggests potential adsorptive and catalytic properties for the solid decomposition products, opening avenues for further investigation. []

Q6: Are there any historical examples of using Rubidium Acetate for isotope enrichment?

A6: Yes, Rubidium Acetate has been used in the past for enriching Rubidium isotopes. [] Electrolysis of a Rubidium Acetate solution in a specifically designed cell with multiple chambers separated by diaphragms, allows for the separation of Rubidium-85 and Rubidium-87 isotopes based on their slight mobility differences under an electric field. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)